molecular formula C8H14O B079365 Ethanone, 1-(1-methylcyclopentyl)- CAS No. 13388-93-7

Ethanone, 1-(1-methylcyclopentyl)-

Cat. No.: B079365
CAS No.: 13388-93-7
M. Wt: 126.2 g/mol
InChI Key: WUVVPVWGXABHFP-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-methylcyclopentyl)-, also known as 1-(1-methylcyclopentyl)ethanone, is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a cyclopentyl ring substituted with a methyl group and an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-methylcyclopentyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylcyclopentane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{1-methylcyclopentane} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(1-methylcyclopentyl)ethanone} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Ethanone, 1-(1-methylcyclopentyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methylcyclopentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Ethanone, 1-(1-methylcyclopentyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of other organic compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methylcyclopentyl)- involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. The compound’s reactivity is influenced by the presence of the cyclopentyl ring and the methyl group, which can affect its steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl ketone: Similar structure but lacks the methyl group on the cyclopentyl ring.

    Acetylcyclopentane: Another name for cyclopentyl methyl ketone.

    Methyl cyclopentyl ketone: Similar to Ethanone, 1-(1-methylcyclopentyl)- but with different substitution patterns.

Uniqueness

Ethanone, 1-(1-methylcyclopentyl)- is unique due to the presence of the methyl group on the cyclopentyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Biological Activity

Ethanone, 1-(1-methylcyclopentyl)-, also known as 1-(1-methylcyclopentyl)ethanone, is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a cyclopentyl ring substituted with a methyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Ethanone, 1-(1-methylcyclopentyl)- undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction can convert the ketone group to an alcohol.
  • Substitution : Participates in nucleophilic substitution reactions.

Common Reagents :

  • Oxidation Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

The biological activity of Ethanone, 1-(1-methylcyclopentyl)- is largely attributed to its interaction with specific molecular targets. As a ketone, it can act as an electrophile, forming covalent bonds with nucleophiles. The presence of the cyclopentyl ring and methyl group influences its steric and electronic properties, which may enhance its biological interactions.

Antiviral Properties

Recent studies have explored the antiviral potential of derivatives related to Ethanone, 1-(1-methylcyclopentyl)-. For instance, compounds with similar structures have been investigated for their efficacy against human adenovirus (HAdV). A notable derivative exhibited an IC50 value of 0.27μM0.27\,\mu M against HAdV with a selectivity index (SI) of 580.7580.7, indicating promising antiviral activity while maintaining low cytotoxicity (CC50 = 156.8μM156.8\,\mu M) .

Anticancer Activity

Ethanone derivatives have shown significant anticancer properties in vitro. In studies involving various cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer), certain derivatives demonstrated IC50 values ranging from 22.73μg/mL22.73\,\mu g/mL to 44.24μg/mL44.24\,\mu g/mL . These findings suggest that modifications to the ketone structure can enhance anticancer efficacy.

Case Study 1: Antiviral Efficacy

A study focused on modifying salicylamide derivatives led to the discovery of compound 5, which included a 1-(1-methylcyclopentyl) substitution. This compound displayed improved potency against HAdV compared to its predecessors .

Case Study 2: Anticancer Potential

In a separate investigation into the anticancer effects of ethanone derivatives, researchers found that compounds with specific substitutions exhibited significant inhibition against prostate and breast cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment .

Data Tables

Compound NameIC50 (µM)CC50 (µM)Selectivity Index
Ethanone Derivative A0.18120666.7
Ethanone Derivative B0.27156.8580.7
Ethanone Derivative C22.73Not ReportedNot Reported

Properties

IUPAC Name

1-(1-methylcyclopentyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(9)8(2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVPVWGXABHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339700
Record name Ethanone, 1-(1-methylcyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13388-93-7
Record name Ethanone, 1-(1-methylcyclopentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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